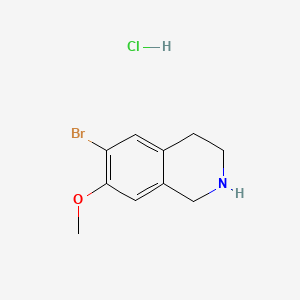![molecular formula C14H26N2O4 B6609623 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid CAS No. 2866322-15-6](/img/structure/B6609623.png)
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid (TBCDMP) is a diazepane-based compound that has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Applications De Recherche Scientifique
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, including peptides, nucleosides, and other organic molecules. Additionally, it has been used to study the structure and function of proteins, as well as to explore the mechanisms of action of various drugs.
Mécanisme D'action
The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid is not fully understood. However, it is believed that the compound binds to amino acids and other molecules in the cell and alters their structure and/or function. This can result in changes in the cell’s biochemical and physiological processes.
Biochemical and Physiological Effects
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, and to modulate the expression of genes involved in cell signaling pathways. Additionally, it has been found to affect the expression of proteins involved in cell adhesion and migration, as well as to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and its structure is well-defined. Additionally, it has been found to be stable in a variety of environments, including aqueous and organic solvents. However, it is important to note that the compound has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid. These include further exploration of its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, research could be conducted to investigate the compound’s interactions with other molecules, such as proteins and nucleic acids. Finally, further studies could be conducted to explore the compound’s potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}-2-methylpropanoic acid involves the condensation of 2-methylpropanoic acid with 4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-ol. This reaction occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction is typically performed in aqueous media at temperatures ranging from room temperature to 120 °C. The reaction can be monitored using thin-layer chromatography or other spectroscopic methods, and the product can be isolated using column chromatography.
Propriétés
IUPAC Name |
2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)20-12(19)15-7-6-8-16(10-9-15)14(4,5)11(17)18/h6-10H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIQGMKFNJSLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate hydrochloride](/img/structure/B6609554.png)



![6-(4-bromophenyl)-1-azaspiro[3.3]heptan-2-one, Mixture of diastereomers](/img/structure/B6609573.png)

![rac-(1s,3s)-3-(2-chlorophenyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B6609588.png)


![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6609617.png)
![6-methoxyspiro[3.3]heptan-1-one](/img/structure/B6609630.png)
![1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B6609633.png)